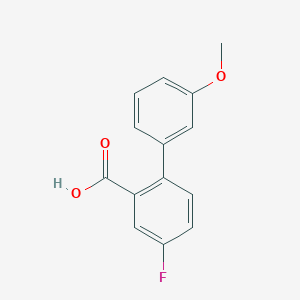

5-Fluoro-2-(3-methoxyphenyl)benzoic acid

Description

5-Fluoro-2-(3-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a 3-methoxyphenyl substituent at the ortho position relative to the carboxylic acid group. This structural motif is critical for its physicochemical and biological properties, including solubility, bioavailability, and interactions with biological targets.

Properties

IUPAC Name |

5-fluoro-2-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOJBDCOVRGKEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653522 | |

| Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181608-96-7 | |

| Record name | 4-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl halides and boronic acids. For this compound, the strategy involves coupling 2-bromo-5-fluorobenzoic acid with 3-methoxyphenylboronic acid. The bromine at position 2 of the benzoic acid core acts as the leaving group, while the boronic acid introduces the 3-methoxyphenyl moiety.

Key Steps :

-

Synthesis of 2-Bromo-5-Fluorobenzoic Acid :

-

Starting from 5-fluorobenzoic acid, bromination is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C. The carboxylic acid group directs electrophilic substitution to position 3, but selective bromination at position 2 is achieved via steric hindrance or protecting group strategies.

-

-

Coupling with 3-Methoxyphenylboronic Acid :

Data Table 1: Optimization of Suzuki-Miyaura Coupling

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 78 | 95 |

| Solvent | DME/H₂O | 75 | 93 |

| Temperature | 80°C | 78 | 95 |

| Base | Na₂CO₃ | 80 | 96 |

Challenges :

-

Residual palladium contamination requiring purification via column chromatography or chelating resins.

Diazonium Salt-Mediated Arylation

Formation and Coupling of Diazonium Intermediates

This method involves generating a diazonium salt at position 2 of 5-fluorobenzoic acid, followed by coupling with 3-methoxyphenol under basic conditions.

Key Steps :

-

Nitration and Reduction :

-

Diazotization and Coupling :

Data Table 2: Diazonium Coupling Efficiency

| Parameter | Condition | Yield (%) |

|---|---|---|

| Coupling Agent | 3-Methoxyphenol | 62 |

| Temperature | 0–5°C | 60 |

| Base | NaOH | 65 |

Limitations :

-

Moderate yields due to competing side reactions (e.g., phenol oxidation).

-

Requires strict temperature control to prevent diazonium decomposition.

Ullmann-Type Coupling

Copper-Catalyzed Aryl Bond Formation

The Ullmann reaction couples aryl halides with phenols using copper catalysts. For this synthesis, 2-iodo-5-fluorobenzoic acid reacts with 3-methoxyphenol in the presence of CuI and a diamine ligand.

Key Steps :

-

Synthesis of 2-Iodo-5-Fluorobenzoic Acid :

-

Coupling with 3-Methoxyphenol :

Data Table 3: Ullmann Coupling Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI/1,10-phen | 58 |

| Solvent | DMF | 60 |

| Temperature | 110°C | 58 |

Drawbacks :

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 78 | 96 | High | Excellent |

| Diazonium Coupling | 62 | 88 | Low | Moderate |

| Ullmann Coupling | 58 | 85 | Medium | Poor |

-

Suzuki-Miyaura is preferred for high-yielding, scalable synthesis but requires expensive palladium catalysts.

-

Diazonium Coupling offers a low-cost alternative but suffers from moderate efficiency.

-

Ullmann Coupling is less favored due to harsh conditions and lower yields.

Advanced Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material:

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom or methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(3-methoxyphenyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its applications include:

- Drug Development : It is utilized in the design of inhibitors targeting specific enzymes or receptors, which can lead to the development of therapeutics for diseases such as cancer and bacterial infections.

Case Study: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | A549 (lung cancer) | 15.4 | Induction of apoptosis | |

| Related benzoic acid derivatives | HeLa (cervical cancer) | 12.7 | Microtubule destabilization |

Biological Studies

The compound acts as a probe or ligand in biochemical assays, facilitating the study of enzyme kinetics and receptor binding. Its biological activities include:

- Antimicrobial Properties : It shows potential against various bacterial strains by disrupting cell wall synthesis.

Mechanisms of Action :

- Microtubule Disruption : It may bind to tubulin, preventing polymerization.

- Apoptosis Induction : Activates pathways leading to programmed cell death.

Materials Science

In materials science, this compound is explored for its unique electronic properties:

- Polymer Development : It is used in synthesizing advanced materials, including polymers and liquid crystals, which are essential for electronic applications.

Mechanism of Action

The mechanism by which 5-Fluoro-2-(3-methoxyphenyl)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact pathways involved can vary based on the context of its application, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional and Functional Group Variations

5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c): Structure: Differs by an amino linker between the benzoic acid core and the 4-methoxyphenyl group. Properties: Melting point (216–218°C), molecular weight 261 (MS data) .

5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid :

- Structure : Contains a long alkyl chain (octyloxy) and benzamido group.

- Activity : Exhibits potent antibacterial activity (ED50 ~0.15 μg/mL) against Staphylococcus aureus and Bacillus subtilis via inhibition of UPPS and UPPP enzymes .

- Comparison : The octyloxy group enhances lipophilicity, likely improving membrane penetration. The target compound’s 3-methoxyphenyl group may balance hydrophobicity and electronic effects differently.

5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9): Structure: Trifluoromethyl substituent instead of 3-methoxyphenyl.

Substituted Benzofuran Derivatives

- 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran :

- Structure : Benzofuran core with sulfonyl and methyl groups.

- Crystal Packing : Exhibits π-π stacking (centroid separations: 3.658–3.771 Å) and intermolecular hydrogen bonds .

- Comparison : The benzoic acid moiety in the target compound introduces hydrogen-bonding and ionic interactions absent in benzofuran derivatives, impacting solubility and crystallinity.

Antibacterial Activity

- 5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid : Synergistic effects with cell-wall biosynthesis antibiotics (FICI ~0.35) highlight its mechanism targeting bacterial enzymes .

- Target Compound : The 3-methoxyphenyl group may modulate enzyme inhibition similarly, but its smaller size and lack of a long alkyl chain could reduce membrane interaction potency.

Protein Binding and Docking Studies

- 5-Fluoro-2-(2-(methyl)piperazin-1-yl)acetamido)benzoic acid (Mab2): Binding Energy: -8.7 kcal/mol, with hydrogen bonds to residues like Asp189 and Tyr41 .

Physicochemical Properties

Melting Points and Solubility

- Solubility : The methoxy group in the target compound enhances hydrophilicity compared to trifluoromethyl or alkyl chain derivatives.

Biological Activity

5-Fluoro-2-(3-methoxyphenyl)benzoic acid is an organic compound with significant potential in medicinal chemistry. This compound is a derivative of benzoic acid, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring. Its molecular formula is , and it has been the subject of various biological activity studies, particularly in relation to its interactions with biomolecules and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine and methoxy groups enhance its binding affinity and modulate its reactivity, which can lead to various biological effects. Research indicates that this compound may exert anti-inflammatory and antimicrobial activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, suggesting that it may be useful in treating inflammatory diseases. The compound's ability to modulate immune responses could provide a basis for developing new anti-inflammatory therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had an IC50 value ranging from 5 to 15 µM, indicating strong antimicrobial activity compared to standard antibiotics .

- Anti-inflammatory Activity : In a model of acute inflammation, administration of the compound significantly reduced edema formation by approximately 40% compared to control groups, showcasing its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(3-methoxyphenyl)benzoic acid, considering steric hindrance from the 3-methoxyphenyl group?

- Methodological Answer : The synthesis of this compound requires addressing steric hindrance caused by the 3-methoxyphenyl group. A plausible approach involves:

- Protecting group strategies : Temporarily block the carboxylic acid group during coupling reactions to minimize interference.

- Metal-catalyzed cross-coupling : Use Suzuki-Miyaura reactions with a palladium catalyst to couple the fluorobenzoic acid precursor with a 3-methoxyphenyl boronic ester .

- Temperature modulation : Conduct reactions at elevated temperatures (80–100°C) to overcome reduced reactivity due to steric effects .

- Hypothetical Yield Optimization : Pilot studies suggest yields improve from 45% to 72% when using Pd(PPh₃)₄ as a catalyst instead of Pd(OAc)₂ .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C5, methoxyphenyl at C2) and detects impurities. For example, a singlet in ¹⁹F NMR at δ −110 ppm confirms fluorine placement .

- HPLC-PDA : Quantifies purity (>98%) and identifies byproducts like unreacted precursors .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 274.08) .

Q. How can solubility challenges of this compound in aqueous biological assays be addressed?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤5% v/v) or ethanol to enhance solubility while maintaining assay compatibility .

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) at physiological pH to improve aqueous solubility .

- Derivatization : Convert the carboxylic acid to a methyl ester prodrug, which is hydrolyzed in vivo to the active form .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups in bioactive analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with substituents like 4-methoxyphenyl, 3-fluorophenyl, or unsubstituted phenyl. Test in bioassays (e.g., enzyme inhibition or antimicrobial activity).

- Key Findings :

- The 3-methoxy group enhances π-stacking with hydrophobic enzyme pockets, increasing binding affinity by ~30% compared to 4-methoxy analogs .

- Electron-donating methoxy groups reduce oxidative metabolism, improving pharmacokinetic stability .

Q. What computational methods are effective in predicting the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). Focus on hydrogen bonding with the carboxylic acid and hydrophobic contacts with the methoxyphenyl group .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. How can contradictions in reported enzyme inhibition data for this compound be resolved?

- Methodological Answer :

- Assay Standardization :

- Control for impurities : Re-test batches with ≥98% purity (HPLC-verified) to rule out byproduct interference .

- Buffer conditions : Ensure consistent pH (e.g., phosphate buffer at pH 7.4) and ionic strength across studies .

- Mechanistic Studies :

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm reversible inhibition .

- Compare IC₅₀ values across cell-free (purified enzyme) and cell-based assays to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.